Endrin-ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

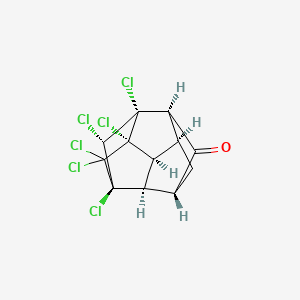

Structure

3D Structure

Properties

Molecular Formula |

C12H8Cl6O |

|---|---|

Molecular Weight |

380.9 g/mol |

IUPAC Name |

(1R,3S,4S,5S,7R,9R,10S,11R,12R)-1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-one |

InChI |

InChI=1S/C12H8Cl6O/c13-8-9(14)6-2-1-3(7(6)19)4-5(2)11(9,16)12(17,18)10(4,8)15/h2-6,8H,1H2/t2-,3+,4+,5-,6+,8+,9-,10+,11-/m0/s1 |

InChI Key |

IZHZFAQWVKBTSL-RAMUUPHFSA-N |

Isomeric SMILES |

C1[C@H]2[C@H]3[C@H]4[C@@H]1C(=O)[C@@H]2[C@]5([C@@]3(C([C@@]4([C@@H]5Cl)Cl)(Cl)Cl)Cl)Cl |

Canonical SMILES |

C1C2C3C4C1C(=O)C2C5(C3(C(C4(C5Cl)Cl)(Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Endrin-Ketone: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin-ketone, a pentacyclic chlorinated hydrocarbon, is a significant transformation product of the now-banned organochlorine pesticide, endrin (B86629).[1] Its persistence in the environment and potent neurotoxicity continue to make it a compound of high interest in the fields of environmental science, toxicology, and drug development. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary biological mechanism of action.

Chemical Structure and Identification

This compound, also known as δ-ketoendrin, is a structural isomer of endrin. The chemical transformation from endrin to this compound involves the rearrangement of the epoxide ring to a ketone group, a process that can be induced by exposure to ultraviolet (UV) radiation or high temperatures.[2]

Chemical Identifiers:

-

IUPAC Name: (1R,2R,3R,6S,7S,8S,11R)-1,7,9,10,11,12-hexachloropentacyclo[6.4.0.0²,¹².0³,⁷.0⁶,¹⁰]dodecan-8-one

-

CAS Number: 53494-70-5[3]

-

Molecular Formula: C₁₂H₈Cl₆O[3]

-

Synonyms: δ-Ketoendrin, delta-Ketoendrin, SD 2614[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for predicting its environmental fate, transport, and biological interactions. The following table summarizes the available quantitative data.

| Property | Value | Reference(s) |

| Molecular Weight | 380.91 g/mol | [4][5] |

| Physical State | Crystalline solid | [5] |

| Melting Point | 285 °C | [6] |

| Boiling Point | 764.86 K (Predicted) | [7] |

| Water Solubility | Data not available (Endrin: 0.23 mg/L) | [2][4] |

| Vapor Pressure | Data not available (Endrin: 2.6 x 10⁻⁵ Pa) | [2][4] |

| Log Octanol-Water Partition Coefficient (Log K_ow) | 4.99 (Calculated) | [5][8] |

| Soil Organic Carbon-Water (B12546825) Partition Coefficient (K_oc) | 5,500 - 90,000 (Estimated) | [8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on internationally recognized guidelines and standard laboratory practices.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point of a crystalline solid using a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.[10]

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.[10] For a pure substance, this range is typically narrow.

Water Solubility (OECD 105 - Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105, for substances with solubility above 10⁻² g/L. Given the expected low solubility of this compound, a preliminary test is recommended to determine the appropriate sample amount and equilibration time.[11][12]

Methodology:

-

Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[11]

-

Phase Separation: The suspension is centrifuged or filtered to separate the solid this compound from the aqueous solution.[13]

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).[13]

-

Calculation: The water solubility is expressed as the mass of the substance dissolved in a given volume of water (e.g., in mg/L).

Vapor Pressure (OECD 104)

The OECD Guideline for the Testing of Chemicals, Test No. 104, describes several methods for vapor pressure determination. For a compound with expected low volatility like this compound, the gas saturation method or the effusion method would be appropriate.[5][14][15][16]

Methodology (Gas Saturation Method):

-

Saturation: A stream of an inert gas (e.g., nitrogen) is passed at a known flow rate through or over the surface of a known mass of this compound, maintained at a constant temperature.[15]

-

Trapping: The gas stream, now saturated with this compound vapor, is passed through a trapping system (e.g., a sorbent tube) to collect the vaporized substance.

-

Quantification: The amount of this compound trapped is quantified using a sensitive analytical technique like GC-MS.

-

Calculation: The vapor pressure is calculated from the mass of the substance transported by a known volume of gas.

Octanol-Water Partition Coefficient (Log K_ow) (OECD 107 - Shake Flask Method)

This protocol follows the OECD Guideline for the Testing of Chemicals, Test No. 107, a widely used method for determining the octanol-water partition coefficient.[17]

Methodology:

-

Solvent Saturation: n-octanol and water are mutually saturated by shaking them together for 24 hours before the experiment.[18]

-

Partitioning: A known amount of this compound is dissolved in the saturated n-octanol. This solution is then mixed with a known volume of saturated water in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases and then centrifuged to ensure complete phase separation.[17]

-

Concentration Analysis: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., GC-MS).

-

Calculation: The partition coefficient (K_ow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (Log K_ow).

Soil Organic Carbon-Water Partition Coefficient (K_oc) (OECD 121 - HPLC Method)

The soil organic carbon-water partition coefficient can be estimated using the HPLC method as described in OECD Guideline 121. This method correlates the retention time of the test substance on a reversed-phase HPLC column with the known K_oc values of reference compounds.[19][20]

Methodology:

-

HPLC System Setup: A high-performance liquid chromatograph equipped with a reversed-phase column (e.g., C18) and a suitable detector is used. The mobile phase is typically a mixture of methanol (B129727) and water.

-

Calibration: A series of reference substances with known Log K_oc values are injected into the HPLC system, and their retention times are recorded. A calibration curve of log k (retention factor) versus log K_oc is generated.

-

Sample Analysis: this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

-

Calculation: The retention factor (k) for this compound is calculated from its retention time. The Log K_oc of this compound is then determined from the calibration curve.

Biological Interactions and Signaling Pathways

This compound is a potent neurotoxin that primarily exerts its effects through the antagonism of the gamma-aminobutyric acid (GABA) type A (GABA_A) receptor in the central nervous system.[21][22]

GABA_A Receptor Antagonism

The GABA_A receptor is a ligand-gated ion channel that mediates fast inhibitory neurotransmission. Upon binding of the neurotransmitter GABA, the receptor's chloride channel opens, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[1]

This compound acts as a non-competitive antagonist at the GABA_A receptor. It is believed to bind to a site within the chloride ion channel, often referred to as the picrotoxin (B1677862) binding site.[23] This binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to its receptor site. The consequence of this channel blockade is a reduction in synaptic inhibition, leading to hyperexcitability of the central nervous system, which can manifest as tremors, convulsions, and in severe cases, death.[4][24]

Caption: GABA_A Receptor Antagonism by this compound.

Conclusion

This compound remains a chemical of significant concern due to its persistence and high toxicity. This guide has provided a detailed overview of its chemical and physical properties, standardized experimental protocols for their measurement, and a clear depiction of its primary neurotoxic mechanism. While some physicochemical data, particularly experimental values for water solubility and vapor pressure, remain elusive, the information compiled herein serves as a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of the properties and biological interactions of this compound is essential for assessing its environmental risks, developing potential remediation strategies, and for its consideration in toxicological studies and the development of novel therapeutics targeting the GABAergic system.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endrin - Wikipedia [en.wikipedia.org]

- 3. Partition coefficient - Wikipedia [en.wikipedia.org]

- 4. Block of an insect central nervous system GABA receptor by cyclodiene and cyclohexane insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. laboratuar.com [laboratuar.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemeo.com [chemeo.com]

- 8. Endrin ketone | 53494-70-5 | Benchchem [benchchem.com]

- 9. chm.uri.edu [chm.uri.edu]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Water Solubility | Scymaris [scymaris.com]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 19. chemview.epa.gov [chemview.epa.gov]

- 20. chemsafetypro.com [chemsafetypro.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Endrin-ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endrin-ketone, also known as delta-ketoendrin, is a primary transformation product and significant metabolite of Endrin, a formerly used organochlorine pesticide. Due to its persistence and toxicity, the synthesis and characterization of this compound are crucial for toxicological studies, environmental monitoring, and the development of analytical standards. This technical guide provides a comprehensive overview of the primary synthesis methodologies, detailed experimental protocols, and characterization data for this compound.

Introduction

Endrin is a stereoisomer of dieldrin, belonging to the cyclodiene group of pesticides. Its use has been largely discontinued (B1498344) due to its high toxicity and environmental persistence. Endrin undergoes transformation in the environment, primarily through photochemical and thermal processes, to form this compound and, to a lesser extent, Endrin aldehyde.[1] this compound is a pentacyclic ketone that is notably persistent in soil and sediment, making it a key indicator of historical Endrin contamination.[1] The deliberate synthesis of this compound in a laboratory setting is essential for obtaining pure analytical standards for toxicological research and for the accurate calibration of analytical instrumentation.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the isomerization of its precursor, Endrin. The two main laboratory methods for this conversion are photochemical rearrangement and thermal degradation.

Photochemical Synthesis

The exposure of Endrin to ultraviolet (UV) radiation is a primary driver for its conversion to this compound.[2] This photoisomerization involves an intramolecular rearrangement of the epoxide ring in the Endrin molecule to form the more stable ketone.[3] Laboratory studies have reported yields of up to 80% for this conversion in organic solvents.[2]

Experimental Protocol: Photochemical Synthesis of this compound

-

Materials and Equipment:

-

Endrin standard (analytical grade)

-

Hexane (B92381) or cyclohexane (B81311) (spectroscopic grade)

-

Quartz reaction vessel

-

Photoreactor equipped with a UV lamp (e.g., 253.7 nm or 300 nm)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Analytical standards of Endrin and this compound for comparison

-

-

Procedure:

-

Solution Preparation: Prepare a solution of Endrin in hexane or cyclohexane at a known concentration in the quartz reaction vessel.

-

Irradiation: Place the reaction vessel in the photoreactor and irradiate the solution with the UV lamp for a defined period. The reaction can be monitored by taking aliquots at specific time intervals.

-

Reaction Monitoring: Analyze the aliquots using Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) to monitor the disappearance of the Endrin peak and the appearance of the this compound peak.

-

Work-up and Purification: Once the desired conversion is achieved, concentrate the reaction mixture using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to separate the this compound from any remaining Endrin and byproducts like Endrin aldehyde.

-

Thermal Synthesis

High temperatures, typically above 200°C, can also induce the isomerization of Endrin to this compound.[2] This method is less commonly used for preparative synthesis due to the potential for further degradation but is a significant consideration in analytical techniques like gas chromatography where high inlet temperatures are used.[4]

Experimental Protocol: Thermal Synthesis of this compound

-

Materials and Equipment:

-

Endrin standard (analytical grade)

-

High-temperature oven or furnace with precise temperature control

-

Inert glass tube or vial

-

Solvent for extraction (e.g., hexane)

-

Analytical instrumentation (GC-MS or GC-ECD)

-

-

Procedure:

-

Sample Preparation: Place a known amount of solid Endrin in an inert glass tube.

-

Heating: Heat the sample in the oven at a controlled temperature above 200°C (e.g., 230°C) for a specified duration.

-

Extraction: After cooling, extract the resulting solid with a suitable organic solvent like hexane.

-

Analysis: Analyze the extract by GC-MS or GC-ECD to identify and quantify the formation of this compound.

-

Purification: Similar to the photochemical method, the product can be purified using column chromatography.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and chemical properties, as well as the analytical data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈Cl₆O | [2][5] |

| Molecular Weight | 380.91 g/mol | [5] |

| CAS Number | 53494-70-5 | [2] |

| Synonyms | delta-Ketoendrin, δ-Ketoendrin, SD 2614 | [2][5] |

| Physical State | Solid | |

| Melting Point | 285 °C | [4] |

Spectroscopic and Chromatographic Data

| Analytical Method | Data | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Characteristic Ions (m/z): Quantifier Ion: 317, Qualifier Ions: 315, 67 | |

| Gas Chromatography with Electron Capture Detection (GC-ECD) | Used for quantification by comparing retention times with a certified standard. |

Note on Spectroscopic Data: The absence of publicly available, detailed NMR and IR spectra necessitates the reliance on mass spectrometry and chromatographic comparison with certified reference standards for unequivocal identification of synthesized this compound. It is reported that the IR spectrum of synthesized this compound is identical to that of delta-keto endrin, though specific absorption bands are not detailed in the available literature.

Visualizing Synthesis and Analysis Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Synthesis Pathways of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. Endrin ketone [webbook.nist.gov]

- 3. Table 4-2, Physical and Chemical Properties of Endrin, Endrin Aldehyde, and Endrin Ketone - Toxicological Profile for Endrin - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Endrin ketone | C12H8Cl6O | CID 62060 - PubChem [pubchem.ncbi.nlm.nih.gov]

Endrin-ketone formation from Endrin photodegradation

An In-depth Technical Guide on the Formation of Endrin-Ketone from Endrin (B86629) Photodegradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin is a stereoisomer of dieldrin, a cyclodiene insecticide that was extensively used in agriculture until its prohibition in many nations due to its extreme toxicity and environmental persistence.[1] When subjected to ultraviolet (UV) radiation from sunlight or artificial sources, endrin undergoes a photoisomerization reaction.[1] This process primarily produces a pentacyclic ketone isomer, known as this compound, and to a lesser extent, endrin aldehyde.[1] A comprehensive understanding of this transformation is vital for environmental monitoring, toxicological research, and the formulation of remediation strategies for contaminated areas.[1] this compound is itself a toxic compound found in soil, water sediments, and various food products.[1]

This technical guide provides a detailed overview of the photochemical degradation of endrin, with a specific focus on the formation of this compound. It outlines the degradation pathways, presents quantitative data, describes experimental protocols, and includes visual diagrams to illustrate the core processes.

Primary Degradation Pathway: Photodegradation

The principal mechanism for the conversion of endrin to this compound is photodegradation.[2] This process is a critical environmental pathway that diminishes the concentration of the parent compound while generating a persistent and toxic metabolite.[1] The rate of this transformation is notable under intense sunlight, with a half-life of approximately one week.[1][3] Laboratory studies employing UV radiation corroborate this transformation and facilitate detailed mechanistic investigation.[1]

The fundamental aspect of the degradation process is the intramolecular rearrangement of the endrin molecule upon absorbing sufficient light energy.[1] The epoxide ring and the polychlorinated structure of endrin are pivotal to this transformation.[1] The main reaction is an isomerization that converts endrin into the more stable this compound.[1]

Quantitative Data on Photodegradation

The rate of endrin's photochemical conversion is affected by the medium, the intensity of the light source, and the wavelength of the radiation.[1] Several studies have quantified this process, and the key findings are summarized below.

| Condition | Medium | Light Source | Half-life (t½) | Product Yield (this compound) | Reference |

| Environmental | - | Intense Summer Sun | ~7 days | ~50% conversion | [4][5] |

| Laboratory | Solid Endrin | UV Radiation | 20-40 hours | - | [6] |

| Laboratory | Hexane (B92381)/Cyclohexane | UV Radiation | - | Up to 80% | [2] |

Experimental Protocols

Laboratory-Scale Photodegradation of Endrin

This protocol outlines a general procedure for inducing the photoisomerization of endrin in a laboratory setting.[1][2]

1. Standard Preparation:

-

Prepare a stock solution of analytical-grade endrin in an organic solvent such as hexane or cyclohexane.[1][2] Commercial endrin preparations are typically 95-98% pure.[1]

2. Sample Application:

-

For solid-phase studies: Apply a thin layer of the endrin solution onto a non-reactive surface, such as a glass plate, and allow the solvent to evaporate completely.[1]

-

For liquid-phase studies: Use the endrin solution directly in a UV-transparent reaction vessel (e.g., quartz).[1][2]

3. Irradiation:

-

Expose the prepared samples to a controlled UV light source.[1] Short-wavelength UV light has been demonstrated to be effective.[1]

-

Alternatively, for studies simulating environmental conditions, samples can be exposed to natural sunlight.[1] The intensity and duration of exposure should be meticulously monitored.[1]

4. Time-course Sampling:

-

Collect samples (or terminate the reaction for individual samples) at predetermined time intervals to analyze the extent of degradation and the formation of products over time.[1]

Analytical Methodology: Gas Chromatography (GC-μECD)

Accurate monitoring of both endrin and this compound necessitates robust analytical methods, such as GC-μECD, combined with effective sample preparation techniques to ensure dependable results for risk assessment and environmental management.[1]

1. Sample Extraction and Cleanup:

-

The sample is first extracted with an appropriate solvent (e.g., hexane/ether).[5]

-

The extract is then passed through a cleanup column (e.g., Florisil) to remove interfering substances.

-

The sample is then concentrated for analysis.

2. Analysis by Gas Chromatography (GC):

-

Concentrate the final extract and reconstitute it in a suitable solvent if necessary.[1]

-

Inject an aliquot of the sample into a Gas Chromatograph equipped with a micro-Electron Capture Detector (GC-μECD), which is highly sensitive to halogenated compounds like endrin and this compound.[1]

-

An analytical system check should be performed by injecting a standard containing only 4,4'-DDT and endrin.[1] Degradation of endrin to this compound or endrin aldehyde should not exceed 15%.[1]

3. Quantification and Confirmation:

-

Identify and quantify the analytes by comparing their retention times and peak areas to those of certified analytical standards of endrin and this compound.[1]

-

For confirmation of identity, a second GC column with a different stationary phase or a Gas Chromatograph-Mass Spectrometer (GC/MS) can be utilized.[1]

Other Degradation Pathways

While photodegradation is the primary route, other mechanisms can also lead to the formation of this compound.

-

Thermal Degradation: High temperatures can also induce the isomerization of endrin to this compound.[2] Endrin is known to decompose at temperatures above 200°C, and exposure to temperatures around 230°C can result in the formation of this compound and endrin aldehyde.[2][7]

-

Microbial Degradation: The degradation of endrin can also be facilitated by microorganisms.[5] Biodegradation is supported by fungi and bacteria, and the major transformation product is δ-ketoendrin.[5] This process typically occurs under anaerobic conditions.[5]

Conclusion

The photochemical degradation of endrin to this compound is a significant environmental process that transforms a potent insecticide into a persistent and toxic metabolite.[1] The primary driver for this conversion is exposure to UV radiation, which induces an intramolecular rearrangement of the endrin molecule.[1] While thermal and microbial degradation can also contribute to this transformation, photodegradation is the most prominent pathway. Accurate monitoring of both endrin and this compound is crucial and relies on robust analytical methods like GC-μECD, coupled with effective sample preparation techniques.[1] Further research can be directed towards understanding the influence of various environmental matrices on the kinetics and product distribution of this photochemical reaction.[1]

References

The Toxicokinetics and Metabolism of Endrin-Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin (B86629), a potent cyclodiene organochlorine pesticide, has been the subject of extensive toxicological research due to its high toxicity and persistence in the environment. A key aspect of its toxicology is its biotransformation to various metabolites, among which Endrin-ketone (also known as 12-ketoendrin (B1218623) or delta-ketoendrin) is of significant interest. This technical guide provides an in-depth overview of the toxicokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and metabolic pathways. In some species, particularly rats, the formation of this compound represents a bioactivation process, resulting in a metabolite that is even more acutely toxic than the parent compound.[1] Understanding the dynamics of this biotransformation is crucial for assessing the overall risk posed by endrin exposure and for the development of potential therapeutic interventions.

Toxicokinetics of this compound

Direct toxicokinetic studies on this compound are scarce; however, valuable insights can be gleaned from metabolism studies of the parent compound, endrin. The data presented here are primarily derived from studies conducted on rats, a species in which the formation of 12-ketoendrin is a prominent metabolic step.[1][2]

Absorption and Distribution

While specific data on the absorption of this compound is not available, it is presumed to be readily absorbed following oral exposure, similar to its parent compound, endrin. Following the administration of lethal doses of endrin to rats, this compound has been detected in various tissues, with a notable concentration in the brain at the time of death.[1] This suggests that this compound can cross the blood-brain barrier.

Table 1: Brain Concentrations of Endrin and 12-Ketoendrin in Rats at Death [1]

| Compound Administered | Dose (mg/kg) | Brain Concentration of Endrin (µg/g) | Brain Concentration of 12-Ketoendrin (µg/g) |

| Endrin | 60 | Present | Higher than Endrin |

| syn-12-Hydroxyendrin | 16 | Not detected | Present |

| 12-Ketoendrin | 16 | Not applicable | Present |

Metabolism

The metabolism of endrin to this compound is a multi-step process that exhibits significant sex-dependent differences in rats.[2] The primary pathway involves the hydroxylation of endrin to syn- and anti-12-hydroxyendrin, with the syn-isomer being a key intermediate in the formation of 12-ketoendrin.[1][2] This subsequent oxidation is catalyzed by microsomal mono-oxygenases.[1]

Table 2: Acute Oral Toxicity of Endrin and its Metabolites in Rats [1]

| Compound | Sex | LD50 (mg/kg) |

| Endrin | Male | ~5 |

| Endrin | Female | ~5 |

| anti-12-Hydroxyendrin | Male | >16 |

| anti-12-Hydroxyendrin | Female | >16 |

| syn-12-Hydroxyendrin | Male | ~1 |

| syn-12-Hydroxyendrin | Female | >1 |

| 12-Ketoendrin | Male | ~1 |

| 12-Ketoendrin | Female | ~1 |

Excretion

The excretion of endrin and its metabolites also shows a marked sex difference in rats.[2] In male rats, 12-ketoendrin is a notable urinary metabolite.[2] In contrast, female rats primarily excrete anti-12-hydroxyendrin-O-sulphate in their urine.[2] The major overall metabolite in both sexes is anti-12-hydroxyendrin, which is excreted in the bile as a glucuronide conjugate.[2]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the metabolism of endrin to this compound in rats.

In Vivo Metabolism Study in Rats

This protocol is based on the methods described in studies by Hutson et al. (1975) and Bedford et al. (1975).[1][2]

1. Animal Model:

-

Species: Rat (e.g., Carworth Farm E strain)

-

Sex: Both male and female to account for metabolic differences.

-

Housing: Housed in metabolism cages designed for the separate collection of urine and feces.

2. Dosing:

-

Compound: Endrin (and its synthesized metabolites, syn- and anti-12-hydroxyendrin, and 12-ketoendrin for toxicity comparison).

-

Vehicle: A suitable vehicle such as dimethyl sulphoxide (DMSO) or arachis oil.

-

Route of Administration: Oral gavage.

-

Dose: Varied depending on the study's objective (e.g., for metabolism studies, a sublethal dose; for acute toxicity, a range of doses to determine LD50).

3. Sample Collection:

-

Urine and Feces: Collected daily for a specified period (e.g., 3-10 days) to monitor the excretion of metabolites.

-

Tissues: At the end of the study or at the time of death (in acute toxicity studies), tissues such as the brain, liver, and adipose tissue are collected for residue analysis.

4. Sample Analysis:

-

Extraction:

-

Tissues (e.g., Brain): Homogenize the tissue sample (1-2 g) and extract with a mixture of hexane (B92381) and acetone (B3395972) (e.g., 2:1 v/v) over a boiling water bath.[1] Repeat the extraction multiple times.

-

Urine/Feces: Direct solvent extraction or after enzymatic hydrolysis (e.g., with glucuronidase) to analyze for conjugated metabolites.

-

-

Cleanup: The extracts are cleaned up to remove interfering substances. This may involve liquid-liquid partitioning and/or column chromatography.

-

Quantification:

-

Instrumentation: Gas chromatograph equipped with an electron-capture detector (GC-ECD).

-

Column: A packed column suitable for organochlorine pesticide analysis (e.g., 3% OV-225 on Gas-Chrom Q).[3]

-

Temperature Program: Isothermal or programmed temperature ramp to achieve separation of endrin and its metabolites.

-

Quantification: Based on peak areas or heights compared to those of authentic standards of endrin and its synthesized metabolites.

-

Signaling Pathways and Workflows

The following diagrams illustrate the metabolic pathway of endrin to this compound and a general workflow for its analysis.

Caption: Metabolic pathway of Endrin to 12-Ketoendrin in rats.

Caption: General experimental workflow for this compound analysis.

References

Endrin-Ketone: A Comprehensive Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endrin-ketone, a primary degradation product of the highly persistent organochlorine pesticide endrin (B86629), is a compound of significant environmental concern. Its formation via photoisomerization and thermal degradation of endrin leads to a stable and persistent molecule with a high affinity for soil and sediment. This technical guide provides an in-depth analysis of the environmental fate and transport of this compound. It consolidates key physicochemical data, details its transformation pathways, and explores its behavior across various environmental compartments. Furthermore, this document outlines detailed experimental protocols for its analysis and provides visual diagrams to illustrate its environmental pathways and analytical workflows, serving as a critical resource for environmental scientists and researchers.

Introduction

Endrin is a stereoisomer of the cyclodiene insecticide dieldrin, the use of which has been discontinued (B1498344) in many countries due to its extreme toxicity, environmental persistence, and potential for bioaccumulation.[1] The environmental legacy of endrin is complicated by its transformation into metabolites, principally this compound (also known as δ-ketoendrin) and to a lesser extent, endrin aldehyde.[2] this compound is formed primarily through the exposure of endrin to sunlight or high temperatures.[2][3] As a stable photoproduct, this compound itself is highly persistent, raising concerns about its long-term impact on ecosystems.[4] Understanding the environmental dynamics of this compound is crucial for assessing the risks associated with formerly endrin-contaminated sites.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its physicochemical properties. While experimental data for this compound are scarce, estimations based on its structure provide critical insights into its fate and transport. These properties suggest a compound that is sparingly soluble in water, has low volatility, and a strong tendency to bind to organic matter in soil and sediment.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Type | Implication for Environmental Fate | Reference |

| Molecular Formula | C₁₂H₈Cl₆O | - | - | - |

| Molecular Weight | 380.9 g/mol | - | - | - |

| Physical State | Solid | Assumed | Low mobility in the environment. | [6] |

| Water Solubility | No Data Available | - | Likely very low, similar to Endrin (0.23 mg/L), leading to partitioning into sediment. | [4] |

| Vapor Pressure | No Data Available (Negligible) | - | Low potential for volatilization from soil or water surfaces. | [7] |

| Log Octanol-Water Partition Coefficient (Log K_ow) | 4.99 | Calculated | High potential for bioaccumulation in organisms. | [1][5] |

| Soil Organic Carbon-Water Partitioning Coefficient (K_oc) | 5,500 - 90,000 | Estimated | Virtually immobile in soil and sediment, with strong adsorption. | [1][5] |

| Henry's Law Constant | 2.02 x 10⁻⁸ atm-m³/mol | Estimated | Will not significantly volatilize from water. | [1][5] |

| Bioconcentration Factor (BCF) | 3,500 | Estimated | High potential to bioconcentrate in aquatic organisms. | [1][5] |

Environmental Fate and Transport

The environmental fate of this compound is characterized by its formation from a more notorious precursor and its subsequent extreme persistence.

Formation and Degradation

This compound is not a commercial product but an environmental transformation product of endrin.[5] The primary pathways for its formation are abiotic processes.

-

Photodegradation : The main formation pathway is the photoisomerization of endrin. Exposure to ultraviolet (UV) radiation from sunlight causes a molecular rearrangement of endrin's epoxide ring to form the more stable ketone structure.[2] In intense summer sunlight, approximately 50% of endrin on a solid surface can be converted to this compound within seven days.[7]

-

Thermal Degradation : High temperatures, typically above 200°C, can also induce the isomerization of endrin to this compound and endrin aldehyde.[2] This is particularly relevant during analytical procedures like gas chromatography if the instrument is not properly inert, or potentially in situations like thermal remediation of contaminated soils.[2]

-

Biodegradation : While microbial degradation of endrin does occur, particularly under anaerobic conditions, the formation of this compound as a major microbial metabolite is not as well-documented as its abiotic formation.[8] The subsequent microbial degradation of this compound itself is considered to be very slow due to its complex and highly chlorinated structure.[4] Information on specific degradation products of this compound is not available in the reviewed literature.

Transport and Mobility

The movement of this compound through the environment is severely limited by its strong affinity for organic matter.

-

Mobility in Soil and Sediment : With a very high estimated K_oc value ranging from 5,500 to 90,000, this compound is classified as "immobile" in soil.[1][5] It adsorbs strongly to soil and sediment particles, which prevents leaching into groundwater and limits its bioavailability for microbial degradation.[5]

-

Transport in Water : Due to its low water solubility and high K_oc, any this compound that reaches surface waters will rapidly partition from the water column and adsorb to suspended solids and bottom sediments.[5] Transport is therefore primarily associated with the movement of contaminated sediment particles during runoff events.

-

Volatilization : The estimated low vapor pressure and very low Henry's Law constant indicate that volatilization from soil or water surfaces is not a significant transport pathway.[1][5]

Bioaccumulation

The high octanol-water partition coefficient (Log K_ow of 4.99) and an estimated bioconcentration factor (BCF) of 3,500 suggest that this compound has a high potential to accumulate in the fatty tissues of aquatic organisms.[1][5] This is a significant concern as it indicates the potential for biomagnification through the food web, similar to its parent compound, endrin.

Experimental Protocols

Accurate quantification of this compound in environmental matrices is essential for risk assessment and fate studies. Analysis typically involves solvent extraction, extract cleanup, and instrumental analysis by gas chromatography.

Soil Adsorption/Desorption Study (Based on OECD Guideline 106)

This protocol determines the soil adsorption coefficient (K_oc) to assess mobility.

-

Principle : A known mass of soil is equilibrated with a solution of this compound of known concentration. The concentration in the aqueous phase is measured after equilibrium, and the amount adsorbed to the soil is calculated by difference.

-

Methodology :

-

Soil Preparation : Use a range of characterized soils (at least five types) with varying organic carbon content, pH, and texture. Soils are typically air-dried and sieved.

-

Test Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and create aqueous test solutions. The concentration should be below the water solubility limit.

-

Equilibration : Add a known volume of the test solution to a known mass of soil in a centrifuge tube. The soil-to-solution ratio is typically varied (e.g., 1:2, 1:5, 1:10) to find optimal conditions.

-

Agitation : Agitate the tubes on a shaker at a constant temperature until equilibrium is reached (determined in preliminary tests, often 24-48 hours).

-

Separation : Centrifuge the samples at high speed to separate the solid and aqueous phases.

-

Analysis : Carefully remove an aliquot of the supernatant (aqueous phase) and analyze for this compound concentration using GC-ECD or GC-MS/MS.

-

Calculation : Calculate the amount of this compound adsorbed to the soil. The distribution coefficient (K_d) is calculated, and this is then normalized to the organic carbon content of the soil to yield the K_oc value.

-

Sample Extraction and Cleanup for Chromatographic Analysis

This protocol describes a general procedure for preparing soil or sediment samples for analysis.

-

Principle : this compound is extracted from the solid matrix using an organic solvent. The resulting extract is then "cleaned up" to remove co-extracted matrix interferences that could affect the instrumental analysis.

-

Methodology :

-

Extraction :

-

Mix a homogenized soil sample (e.g., 10-30 g) with anhydrous sodium sulfate (B86663) to remove moisture.

-

Extract the sample with a suitable solvent mixture, such as hexane (B92381):acetone (1:1), using a technique like Soxhlet extraction, accelerated solvent extraction (ASE), or ultrasonic extraction.

-

-

Concentration : Concentrate the raw extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a nitrogen blowdown apparatus.

-

Cleanup (Based on EPA Method 3620C - Florisil Cleanup) :

-

Column Preparation : Pack a chromatography column with activated Florisil® (a magnesium silicate (B1173343) adsorbent), typically 10-20 g, and top with a layer of anhydrous sodium sulfate.

-

Pre-elution : Pre-rinse the column with hexane.

-

Sample Loading : Load the concentrated extract onto the column.

-

Elution : Elute the column with solvents of increasing polarity to separate the analytes from interferences. This compound, being an organochlorine compound, will elute in specific fractions. The exact solvent system and fraction volumes must be determined through calibration. A common scheme involves a first fraction with 6% diethyl ether in hexane and a second with 15% diethyl ether in hexane.

-

Fraction Collection : Collect the appropriate eluate fraction containing this compound.

-

-

Final Concentration : Concentrate the cleaned extract to a final volume (e.g., 1 mL) for instrumental analysis.

-

Instrumental Analysis (Based on EPA Method 8081)

-

Principle : The cleaned extract is injected into a gas chromatograph (GC) which separates the components. A detector, such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS), is used for quantification.

-

Methodology :

-

Instrumentation : Gas chromatograph equipped with a capillary column (e.g., Rtx-CLPesticides) and a micro-electron capture detector (µECD) or a mass spectrometer (MS).

-

GC Conditions (Example) :

-

Injector : Splitless mode at 220°C.

-

Carrier Gas : Helium or Nitrogen.

-

Oven Program : Initial temperature 100°C (hold 1 min), ramp at 20°C/min to 180°C, then ramp at 5°C/min to 270°C, hold for 5 min. (Note: The temperature program must be optimized to ensure separation from other pesticides and prevent thermal degradation of parent endrin).

-

-

Quality Control : A critical QC check is the monitoring of endrin degradation. A standard containing endrin is injected. The presence of this compound and endrin aldehyde indicates thermal breakdown in the GC system. This degradation should typically be less than 15%.

-

Quantification : A multi-point calibration curve is generated using certified standards of this compound. The concentration in the sample is determined by comparing its peak area or response to the calibration curve.

-

Conclusion

This compound is a highly persistent and immobile environmental contaminant formed from the pesticide endrin. Its physicochemical properties—notably its very high K_oc and high Log K_ow—drive its environmental behavior, leading to strong sorption in soils and sediments and a significant potential for bioaccumulation. While its formation pathways are well-understood, its ultimate fate and degradation products remain poorly characterized, highlighting a critical knowledge gap. The standardized analytical methods detailed in this guide are essential for the continued monitoring of this legacy contaminant and for the accurate assessment of environmental risk at sites with a history of endrin use. Further research into the long-term degradation of this compound is necessary for a complete understanding of its environmental impact.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. benchchem.com [benchchem.com]

- 3. govinfo.gov [govinfo.gov]

- 4. Endrin ketone | 53494-70-5 | Benchchem [benchchem.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Table 4-2, Physical and Chemical Properties of Endrin, Endrin Aldehyde, and Endrin Ketone - Toxicological Profile for Endrin - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. benchchem.com [benchchem.com]

Endrin-Ketone Bioaccumulation in Aquatic Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endrin-ketone is a primary transformation product and metabolite of the organochlorine pesticide endrin (B86629).[1] While direct experimental data on its bioaccumulation in aquatic life is not extensive, its physicochemical properties, particularly a high octanol-water partition coefficient (log Kow), strongly indicate a significant potential for bioconcentration in aquatic organisms.[1][2] This technical guide synthesizes available data to provide a comprehensive overview of this compound's bioaccumulation potential, metabolic formation, and the analytical methodologies for its detection. This document serves as a critical resource for environmental fate and ecotoxicology research.

Introduction

Endrin, a now-banned organochlorine pesticide, persists in the environment and can transform into more stable metabolites, including this compound.[1][3] This transformation occurs through photo-isomerization in surface waters when endrin is exposed to sunlight and also through metabolic processes within organisms.[1][4] Understanding the bioaccumulation potential of this compound is crucial for a complete environmental risk assessment of endrin contamination.

Physicochemical Properties and Bioaccumulation Potential

The tendency of a chemical to bioaccumulate in an organism is often predicted by its octanol-water partition coefficient (log Kow). A higher log Kow value suggests a greater propensity to partition from water into the fatty tissues of aquatic organisms.[1]

Quantitative Data on this compound Bioaccumulation Potential

While direct experimental measurements of the Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) for this compound are limited in publicly available literature, estimations based on its log Kow provide valuable insight into its environmental behavior.[1][2]

| Parameter | Value | Method | Indication | Reference |

| Log Kow | 4.99 | Estimated | High lipophilicity | [2] |

| Bioconcentration Factor (BCF) | 3,500 | Estimated from Log Kow | High potential for bioconcentration from water | [2][4][5] |

Note: A BCF value greater than 2,000 is generally considered bioaccumulative.[1]

Formation and Metabolism

This compound is formed in the environment and within organisms through distinct pathways.

Environmental Formation

In the aquatic environment, endrin undergoes photo-isomerization when exposed to sunlight, leading to the formation of this compound and, to a lesser extent, endrin aldehyde.[2][3][4]

Metabolic Pathway

Within organisms, endrin is metabolized to this compound. The primary metabolic route involves the oxidation of the methylene (B1212753) bridge of the endrin molecule to form syn- and anti-12-hydroxyendrin. This intermediate is then further dehydrogenated to produce 12-ketoendrin, also known as this compound.[1] This metabolic conversion is a critical factor in assessing the overall toxicity and bioaccumulation of endrin, as the parent compound is transformed into a more persistent ketone form.[1]

References

Endrin-Ketone in Soil and Sediment: An In-depth Technical Guide on its Persistence

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Executive Summary

Endrin-ketone, a primary degradation product of the highly persistent organochlorine pesticide endrin (B86629), poses a significant environmental concern due to its expected recalcitrance in soil and sediment. While direct quantitative data on the persistence of this compound is notably scarce in scientific literature, its chemical structure and the known behavior of its parent compound, endrin, strongly suggest a high degree of stability and longevity in the environment. This technical guide synthesizes the available information on the formation of this compound, infers its persistence based on data for endrin, and details the analytical methodologies for its detection and quantification in environmental matrices. The presence of this compound serves as a reliable marker for historical endrin contamination, underscoring the importance of understanding its environmental fate.

Introduction: The Legacy of Endrin and the Emergence of a Persistent Metabolite

Endrin is a stereoisomer of dieldrin (B1670511) that was extensively used as an insecticide, rodenticide, and avicide from the 1950s until its ban in many countries, including the United States in 1986, due to its extreme toxicity and environmental persistence.[1][2] As a persistent organic pollutant (POP), endrin and its metabolites continue to be a significant concern for environmental and human health.

This compound, also known as δ-ketoendrin, is a pentacyclic ketone isomer of endrin.[3] It is not a commercial product but forms in the environment through the transformation of endrin.[1] Its presence in soil and sediment, often at hazardous waste sites, is a key indicator of historical endrin use.[1][4] Given the high stability of its chemical backbone, this compound is expected to be highly persistent, potentially even more so than its precursor.[4]

Formation of this compound from Endrin

The primary pathways for the formation of this compound from endrin are abiotic processes, predominantly photodegradation and, to a lesser extent, thermal degradation.[1][5]

Photodegradation

Exposure to ultraviolet (UV) radiation from sunlight is a major driver for the isomerization of endrin to this compound on soil and plant surfaces.[4][5] This photoisomerization involves a molecular rearrangement of the epoxide ring in the endrin molecule to form a ketone group.[5] In intense summer sunlight, approximately 50% of endrin can be converted to this compound within seven days.[4][6][7] Laboratory studies using UV lamps have confirmed this transformation, with yields of up to 80% reported in organic solvents.[5]

Thermal Degradation

High temperatures, typically above 200°C, can also induce the isomerization of endrin to this compound and endrin aldehyde.[4][5] This pathway is particularly relevant during the thermal remediation of contaminated sites and can be a source of analytical artifact in gas chromatography if the inlet temperature is too high.[4][8]

Microbial Transformation

While microbial degradation of endrin does occur, particularly under anaerobic conditions, the formation of this compound as a major microbial metabolite is not as well-documented as its formation through abiotic processes.[4] Some studies indicate that fungi and bacteria can transform endrin, and under anaerobic conditions, the same product as photodegradation (delta-ketoendrin) is formed.[6] However, the primary known transformation pathway remains the abiotic conversion of endrin to this compound.[4]

References

Toxicological Profile of Endrin-Ketone in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endrin-ketone, a primary metabolite of the organochlorine pesticide endrin (B86629), is a potent neurotoxicant in mammals. While data specifically on this compound are less abundant than for its parent compound, available research unequivocally identifies it as a significant contributor to the overall toxicity of endrin. The principal mechanism of action is the non-competitive antagonism of the gamma-aminobutyric acid type A (GABAa) receptor in the central nervous system, leading to hyperexcitability, convulsions, and in acute high doses, mortality.[1] The biotransformation of endrin to this compound is a critical activation step, substantially increasing its toxicity in some mammalian species.[1]

This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammals, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. Due to the limited availability of data for certain toxicological endpoints of this compound, relevant information on the parent compound, endrin, is included for context and comparative purposes.

Quantitative Toxicological Data

The acute oral toxicity of this compound has been determined in several mammalian species. The following tables summarize the available quantitative data.

Table 1: Acute Oral Toxicity of this compound in Mammalian Species

| Species | Sex | Route | Endpoint | Value (mg/kg) | Reference |

| Rat (Carworth Farm E strain) | Male | Oral | LD50 | ~1 | Bedford et al., 1975 |

| Rat (Carworth Farm E strain) | Female | Oral | LD50 | ~1 | Bedford et al., 1975 |

| Rabbit | - | Oral | LD50 | 5 - 10 | (General toxicological literature) |

Note: The toxicity of this compound is significantly higher than its parent compound, endrin, which has an oral LD50 in rats of approximately 5 mg/kg.[1]

Table 2: Sub-chronic and Chronic Toxicity, Reproductive/Developmental Toxicity, and Genotoxicity/Carcinogenicity of this compound

| Endpoint | Species | Exposure Route | Key Findings |

| Sub-chronic Toxicity | Data not available for this compound. | ||

| Chronic Toxicity | Data not available for this compound. | ||

| Reproductive Toxicity | Data not available for this compound. | ||

| Developmental Toxicity | Data not available for this compound. | ||

| Genotoxicity | Data not available for this compound. | ||

| Carcinogenicity | Data not available for this compound. |

Context from Endrin (Parent Compound):

-

Sub-chronic and Chronic Toxicity: Chronic exposure to sublethal doses of endrin in animal studies has been shown to cause hepatotoxicity.[2]

-

Reproductive and Developmental Toxicity: Studies on endrin in rodents have indicated potential reproductive effects, such as decreased litter size, and developmental effects, including skeletal abnormalities, primarily at maternally toxic doses.[2]

-

Genotoxicity and Carcinogenicity: Endrin has not been classified as to its human carcinogenicity by the EPA and IARC due to insufficient evidence.[3]

Experimental Protocols

Acute Oral Toxicity Assessment in Rodents (Adapted from OECD Guideline 423)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance.

Objective: To determine the acute oral LD50 of this compound.

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically females as they are often slightly more sensitive.

Housing and Feeding: Animals are housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 30-70%. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle, such as corn oil.

Dosing Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered as a single dose by oral gavage.

-

A stepwise procedure is used, starting with a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg), with the initial dose selected based on available data.

-

Observations for mortality and clinical signs of toxicity are made for at least 14 days.

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Analytical Method for this compound in Biological Tissues (GC-MS)

Objective: To quantify the concentration of this compound in biological samples.

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

Protocol:

-

Extraction: The tissue sample is homogenized and extracted with an organic solvent (e.g., hexane:acetone).

-

Cleanup: The extract is purified to remove interfering substances using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).

-

Analysis: The cleaned extract is injected into the GC-MS system.

-

GC Conditions: A capillary column suitable for organochlorine pesticide analysis is used. The oven temperature is programmed to achieve separation of the analytes.

-

MS Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of this compound.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of a known concentration from a calibration curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of neurotoxicity for this compound is the antagonism of the GABAa receptor.

GABAa Receptor Antagonism

The GABAa receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. Binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound binds to a site within the chloride channel of the GABAa receptor, physically blocking the channel and preventing the influx of chloride ions.[1] This non-competitive inhibition of the GABAa receptor leads to a loss of inhibitory signaling, resulting in uncontrolled neuronal firing, hyperexcitability, convulsions, and ultimately, death at high doses.[1]

Other Potential Signaling Pathways

While GABAa receptor antagonism is the most well-established mechanism, research on the parent compound, endrin, suggests that other pathways may be involved in its toxicity, which could also be relevant for this compound. These include:

-

Oxidative Stress: Studies on endrin have shown it can induce oxidative stress, leading to lipid peroxidation and DNA damage in hepatocytes.

-

Endocrine Disruption: Some organochlorine pesticides have been shown to have endocrine-disrupting properties. However, there is currently no direct evidence for this compound's involvement in this pathway.

Further research is needed to elucidate the role of these and other potential signaling pathways in the toxicology of this compound.

Mandatory Visualizations

Signaling Pathway: GABAa Receptor Antagonism by this compound

Caption: Mechanism of GABAa receptor antagonism by this compound.

Experimental Workflow: Acute Oral Toxicity Study (OECD 423)

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

Logical Relationship: Biotransformation of Endrin

Caption: Biotransformation of endrin to the more toxic this compound.

Conclusion and Future Directions

This compound is a highly toxic metabolite of endrin, with its primary mechanism of toxicity being the antagonism of the GABAa receptor in mammals. While acute toxicity data are available, there is a significant lack of information regarding its sub-chronic, chronic, reproductive, and developmental toxicity, as well as its genotoxic and carcinogenic potential. Future research should focus on filling these data gaps to provide a more complete toxicological profile. Furthermore, investigation into other potential signaling pathways, such as oxidative stress and endocrine disruption, would contribute to a more comprehensive understanding of the risks posed by this environmental contaminant.

References

Endrin-Ketone as a Biomarker of Endrin Exposure: A Technical Guide

Executive Summary

Endrin (B86629), a potent organochlorine pesticide, has been banned in many countries due to its high toxicity and persistence in the environment.[1][2] Its degradation product, endrin-ketone (also known as delta-ketoendrin or 12-ketoendrin), serves as a critical biomarker for assessing both historical and recent exposure to the parent compound.[2][3] The high persistence of this compound in soil and sediment makes it a reliable indicator of past endrin use, even decades after its application has ceased.[2] In biological systems, endrin is metabolized to 12-ketoendrin (B1218623), which is believed to be the ultimate toxic entity responsible for endrin's neurotoxic effects.[4][5] This guide provides a comprehensive overview of the formation, toxicological significance, and analytical determination of this compound, offering detailed experimental protocols for researchers, scientists, and drug development professionals.

Formation of this compound

Endrin is transformed into this compound through both environmental degradation and metabolic processes in living organisms.

Environmental Transformation

In the environment, endrin's conversion to this compound is primarily driven by abiotic factors such as light and heat.[6][7]

-

Photodecomposition: Exposure to ultraviolet (UV) radiation from sunlight is a major pathway for the isomerization of endrin to this compound.[2][6] In laboratory settings, this photoisomerization can result in yields as high as 80%.[6]

-

Thermal Decomposition: High temperatures, typically above 200°C, can also induce the conversion of endrin to this compound and endrin aldehyde.[6][7]

-

Microbial Transformation: Various microorganisms, particularly anaerobic bacteria and fungi, can facilitate the transformation of endrin to this compound.[8] This biotic process is a key factor in the environmental fate of endrin, especially in soil and sediment.[8]

Metabolic Pathway in Mammals

Within mammalian systems, endrin undergoes biotransformation, leading to the formation of several metabolites, including 12-ketoendrin. The metabolism of endrin can vary between species but generally follows an oxidative pathway.[4] The primary steps involve the oxidation of the methylene (B1212753) bridge in the endrin molecule to form syn- and anti-12-hydroxyendrin.[4][5] The syn-isomer is then rapidly dehydrogenated to form 12-ketoendrin.[4][5] While anti-12-hydroxyendrin is the major biotransformation product, the subsequent formation of 12-ketoendrin is highly significant from a toxicological standpoint.[4][9]

Toxicological Significance

Endrin is a potent neurotoxin that acts on the central nervous system, and exposure can lead to convulsions, seizures, and death.[10] The toxicity of endrin is likely due to its biotransformation into its metabolites.[5] Studies have shown that 12-ketoendrin is approximately five times more toxic to rats than endrin itself, suggesting it is the ultimate toxicant.[5] Like its parent compound, this compound is presumed to be an antagonist of the gamma-aminobutyric acid (GABA) receptor system, which leads to hyperexcitability of the central nervous system.[11]

Analytical Methodologies for this compound Detection

The accurate quantification of this compound is crucial for environmental monitoring and toxicological assessment. The most common and effective techniques involve gas chromatography (GC) coupled with a sensitive detector.[12]

-

Gas Chromatography-Electron Capture Detector (GC-ECD): This is a highly sensitive technique for detecting halogenated compounds like this compound and is widely used for analyzing pesticide residues.[12][13][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides highly specific and sensitive detection, confirming the identity of the compound by its mass-to-charge ratio and unique fragmentation pattern.[12][13] This method is crucial for unambiguous identification in complex matrices.[12] For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) can be employed.[15]

A critical consideration during the analysis is the potential for thermal degradation of endrin into this compound and endrin aldehyde within the hot GC inlet.[15] Therefore, stringent quality control is necessary to ensure the breakdown is minimal (typically less than 15%).[15]

Experimental Protocols

Effective sample preparation is vital to extract this compound and remove interfering substances from the sample matrix.[12] The choice of method depends on the specific matrix being analyzed.

Protocol 1: Analysis in Fatty Foods (e.g., Meat, Milk, Eggs)

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is popular for pesticide residue analysis in food.[13]

-

Sample Extraction: Extract samples with acidified acetonitrile.

-

Salting Out: Partition the extract using magnesium sulfate (B86663) and sodium acetate.

-

Clean-up: Purify the supernatant using a dual-layer solid-phase extraction (SPE) cartridge containing graphitized carbon and primary secondary amine (PSA) sorbents.

-

Instrumental Analysis: Analyze the final extract using a gas chromatograph equipped with a micro-electron capture detector (GC-µECD).[13]

Protocol 2: Analysis in Water

This protocol utilizes solid-phase extraction (SPE) for the concentration and purification of the analyte from aqueous samples.[15]

-

Sample Preparation: Spike the water sample with surrogate standards.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methylene chloride followed by methanol (B129727) and then reagent water.

-

Extraction: Pass the water sample through the conditioned SPE cartridge.

-

Drying: Dry the cartridge by passing a stream of nitrogen through it.

-

Elution: Elute the retained analytes from the cartridge with methylene chloride.

-

Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

-

Instrumental Analysis: Analyze the extract using GC-ECD or GC-MS.[12][15]

Protocol 3: Analysis in Soil, Sediment, or Biological Tissue

This protocol employs Soxhlet extraction, a classical and robust technique for solid samples.[2][15]

-

Sample Preparation: Homogenize the sample (e.g., 10-30 g of soil or ~10 g of tissue). Mix the sample with anhydrous sodium sulfate to remove moisture.

-

Extraction: Place the sample mixture in a cellulose (B213188) extraction thimble and perform continuous extraction for 18-24 hours using a suitable solvent like hexane/acetone (1:1) or methylene chloride in a Soxhlet apparatus.[15]

-

Concentration: Concentrate the extract using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

-

Clean-up (if necessary): Use adsorption chromatography (e.g., Florisil) or gel permeation chromatography (GPC) to remove interferences like lipids.[12]

-

Instrumental Analysis: Analyze the final extract using GC-ECD or GC-MS.

Quantitative Data Summary

The performance of analytical methods for this compound varies depending on the matrix and instrumentation. The following tables summarize indicative quantitative data.

Table 1: Method Detection and Quantification Limits for this compound

| Parameter | Water (µg/L) | Soil/Sediment (µg/kg) | Biological Tissue (µg/kg) |

|---|---|---|---|

| Method Detection Limit (MDL) | 0.002 - 0.02 | 0.1 - 1.0 | 0.5 - 5.0 |

| Limit of Quantification (LOQ) | 0.01 - 0.05 | 0.5 - 2.0 | 1.0 - 10.0 |

(Data sourced from BenchChem, indicative values)[15]

Table 2: Example GC-ECD Instrument Conditions for OCP Analysis

| Parameter | Setting |

|---|---|

| Instrument | Shimadzu 2010 plus GC with 63Ni ECD[13][14] |

| Column | Rtx-CLPesticides (30 m × 0.32 mm ID × 0.50 µm)[13][14] |

| Injector | Split mode (ratio: 10.0) at 200°C[13][14] |

| Oven Program | Initial 120°C (1 min), ramp 15°C/min to 200°C (1 min), ramp 5°C/min to 300°C (10 min)[14] |

| Detector Temp. | 300°C[13][14] |

| Carrier Gas | Nitrogen[14] |

Experimental Workflow Visualization

The general workflow for analyzing this compound in environmental or biological samples involves several key stages from sample collection to final data analysis.

Conclusion

This compound is a highly significant and reliable biomarker for assessing exposure to the pesticide endrin. Its extreme persistence in the environment provides a long-term historical record of contamination, while its formation as a key metabolite in mammals is directly linked to the toxic effects of the parent compound.[2][11] The robust analytical methods available, particularly GC-MS, allow for sensitive and specific detection in a wide range of environmental and biological matrices.[12] Continued monitoring of this compound is essential for understanding the legacy of endrin pollution and for protecting human and environmental health.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benchchem.com [benchchem.com]

- 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Endrin - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. d.docksci.com [d.docksci.com]

- 6. benchchem.com [benchchem.com]

- 7. govinfo.gov [govinfo.gov]

- 8. benchchem.com [benchchem.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Endrin - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Endrin-ketone

Introduction

Endrin-ketone is a primary degradation product of endrin (B86629), a persistent organochlorine pesticide.[1] Due to its potential toxicity and persistence in the environment, the accurate and sensitive detection of this compound is crucial for environmental monitoring and food safety.[2] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of this compound in various complex matrices.[1][3] These application notes provide a comprehensive protocol for the analysis of this compound using GC-MS, intended for researchers, scientists, and drug development professionals.

Chemical Properties

| Property | Value |

| Chemical Formula | C₁₂H₈Cl₆O[4] |

| Molecular Weight | 380.909 g/mol [4] |

| CAS Number | 53494-70-5[4] |

| Synonyms | δ-Ketoendrin, SD 2614[4][5] |

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. Please note that these values can be influenced by the specific instrument, column, and analytical conditions.

| Parameter | Value | Notes |

| Characteristic Ions (m/z) | 317, 281, 101, 14.10, 17.2, 11.3, 10.8[6] | The most abundant ions are typically used for quantification and confirmation. The specific ions and their ratios should be confirmed with a standard. |

| Limit of Detection (LOD) | 0.039 ppb (GC-ECD)[7] | LODs are matrix-dependent and should be experimentally determined. GC-MS/MS can achieve lower detection limits.[2][3] |

| Limit of Quantification (LOQ) | ≤ 5 ng/mL (in whole milk by GC-MS/MS)[8] | LOQs are matrix-dependent and should be validated for each specific matrix and method. |

| Recovery | 86% (at 10 ng/mL in whole milk)[8] | Recovery can vary depending on the sample matrix and extraction method. |

| Precision (%RSD) | < 20% | Relative Standard Deviation should be determined during method validation.[2][8] |

Experimental Protocols

A detailed methodology for the analysis of this compound by GC-MS is provided below. This protocol covers sample preparation for different matrices, instrumental analysis, and quality control.

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

a) Water Samples (Liquid-Liquid Extraction - LLE) [1][3]

-

Measure 1 liter of the water sample into a 2-liter separatory funnel.

-

Spike the sample with a suitable surrogate standard.

-

Add 60 mL of dichloromethane (B109758) to the funnel.

-

Shake the funnel vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

-

Combine the extracts and dry by passing through anhydrous sodium sulfate (B86663).

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) concentrator or a gentle stream of nitrogen.

b) Soil and Sediment Samples (Soxhlet Extraction) [1][7]

-

Air-dry the sample and sieve to remove large debris.

-

Mix 10-20 g of the homogenized sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

-

Spike the sample with a surrogate standard.

-

Extract the sample for 16-24 hours in a Soxhlet apparatus with a 1:1 mixture of hexane (B92381) and acetone.[1][7]

-

Concentrate the extract to a suitable volume.

c) Biological Tissues (QuEChERS Method) [8][9]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for complex biological matrices.

-

Homogenize 10-15 g of the sample.

-

Add a surrogate standard and 10 mL of water.

-

Add 10 mL of acetonitrile (B52724) and shake vigorously.

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) and shake for 1 minute.[1]

-

Centrifuge at 3000-4000 rpm for 5 minutes.[1]

-

Transfer an aliquot of the upper acetonitrile layer for cleanup using dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) sorbent and magnesium sulfate to remove interferences like fatty acids.[1]

-

Evaporate the cleaned extract and reconstitute in a suitable solvent for GC-MS analysis.

GC-MS Instrumental Analysis

The following are typical instrumental parameters. These should be optimized for the specific instrument and column used.

| Parameter | Recommended Conditions |

| Gas Chromatograph | Agilent 7890B or equivalent[7] |

| Mass Spectrometer | Agilent 5977A or equivalent[7] |

| Injector | Split/splitless, 250 °C[7] |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[7] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min[7] |

| Oven Temperature Program | Initial temperature of 80°C for 2 minutes, ramp at 30°C/min to 190°C, then ramp at 3.6°C/min to 250°C and hold for 8 minutes.[10] |

| MS Source Temperature | 200 °C |

| Transfer Line Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for initial identification.[1] |

Optional Derivatization

For improved chromatographic performance and sensitivity, derivatization of the keto group in this compound can be performed.[8]

Methoximation-Silylation Protocol: [8]

-

Evaporate the sample extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of methoxyamine hydrochloride solution in pyridine (B92270) and heat at 60°C for 60 minutes.

-

Cool to room temperature and add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Heat at 60°C for 30 minutes.

-

After cooling, the derivatized sample is ready for GC-MS injection.

Quality Control

-

Blanks: Analyze method blanks to check for contamination.

-

Standards: Prepare a calibration curve using certified standards of this compound.

-

Surrogates: Spike all samples, blanks, and standards with a surrogate standard to monitor extraction efficiency.

-

Degradation Check: Monitor for the degradation of endrin to this compound and endrin aldehyde, which should not exceed 15%.[2][11]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Endrin ketone [webbook.nist.gov]